Cetyl Palmitate

Beschreibung

Eigenschaften

IUPAC Name |

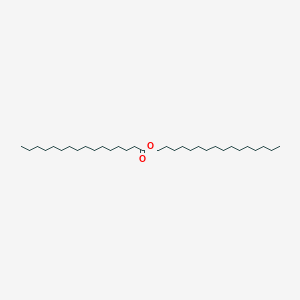

hexadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJXZJSCPSGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047114 | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

540-10-3, 95912-87-1, 100231-74-1 | |

| Record name | Cetyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Cetyl Palmitate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a versatile compound with significant applications in pharmaceutical and cosmetic research.[1][2] Its waxy, crystalline nature at room temperature, coupled with its emollient and stabilizing properties, makes it a valuable excipient in various formulations.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of cetyl palmitate, experimental protocols for its characterization, and its application in advanced drug delivery systems.

Core Physicochemical Properties

The utility of cetyl palmitate in research, particularly in the formulation of topical and controlled-release drug delivery systems, is dictated by its distinct physicochemical characteristics. A summary of these properties is presented below.

Table 1: Key Physicochemical Properties of Cetyl Palmitate

| Property | Value | References |

| Chemical Formula | C₃₂H₆₄O₂ | [1][4][5] |

| Molar Mass | 480.85 - 480.862 g/mol | [6][7][8][9] |

| Appearance | White, waxy solid; flakes or powder | [1][3][10] |

| Melting Point | 43 - 56 °C | [3][4][6][7] |

| Boiling Point | 360 °C | [4][6] |

| Density | ~0.832 - 0.989 g/cm³ | [6][11][12] |

| Solubility | Insoluble in water.[1][3] Soluble in oils, alcohols, and other lipophilic solvents.[1] Soluble in boiling ethanol, ether, chloroform, and hot acetone.[5][6][13] | |

| Saponification Value | 105 - 130 | [11][14] |

| Iodine Value | ≤ 5 | [11][14] |

| HLB Value | 10 | [5][10][15] |

Applications in Research and Drug Development

Cetyl palmitate is a key component in the development of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][7] These systems are advantageous for enhancing the solubility, stability, and bioavailability of therapeutic agents.[5][16]

-

Solid Lipid Nanoparticles (SLNs): Cetyl palmitate serves as a solid lipid matrix for encapsulating active pharmaceutical ingredients (APIs).[1][5] Its highly ordered crystal lattice provides physical stability to the nanoparticle formulation.[17] The biocompatibility and biodegradability of cetyl palmitate make it a suitable carrier for various administration routes.[5]

-

Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids.[16][18] The inclusion of a liquid lipid with cetyl palmitate creates imperfections in the crystal lattice, which can increase drug loading capacity and prevent drug expulsion during storage.[16][17] Cetyl palmitate-based NLCs have been successfully used for the topical delivery of active ingredients like Coenzyme Q10.[16]

The following diagram illustrates the logical progression from the fundamental properties of cetyl palmitate to its application in advanced drug delivery systems.

Experimental Protocols

The characterization of cetyl palmitate and its nanoparticle formulations involves several analytical techniques. Below are detailed methodologies for key experiments.

Preparation of Cetyl Palmitate-Based Nanostructured Lipid Carriers (NLCs)

This protocol describes a high-shear homogenization method for preparing NLCs.[17]

Materials:

-

Cetyl palmitate (solid lipid)

-

Liquid lipid (e.g., soybean oil, caprylic/capric triglycerides)[16][17]

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer)

-

Purified water

Procedure:

-

Lipid Phase Preparation: Melt the cetyl palmitate and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.

-

Drug Incorporation: Dissolve the lipophilic API in the molten lipid mixture.

-

Aqueous Phase Preparation: Heat the aqueous phase, containing the surfactant, to the same temperature as the lipid phase.

-

Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization to form a coarse pre-emulsion.

-

Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to produce the NLC dispersion.

-

Cooling: Allow the nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid matrix and the formation of NLCs.

The following workflow diagram visualizes the NLC preparation process.

Physicochemical Characterization of NLCs

a) Particle Size and Zeta Potential Analysis

-

Method: Photon Correlation Spectroscopy (PCS) is used to determine the mean particle size and polydispersity index (PDI) of the NLCs.[16] The zeta potential, an indicator of the formulation's physical stability, is measured using electrophoretic light scattering.[16]

-

Procedure:

-

Dilute the NLC dispersion with purified water to an appropriate concentration.

-

Transfer the diluted sample to the measurement cell of the particle size analyzer.

-

Perform the measurement at a constant temperature (e.g., 25°C).

-

For zeta potential, use a specific electrode cell and measure the electrophoretic mobility of the nanoparticles.

-

b) Crystallinity and Polymorphism Analysis

-

Method: X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to investigate the crystalline structure of cetyl palmitate within the NLCs.[19][20]

-

XRD Protocol:

-

Lyophilize the NLC dispersion to obtain a dry powder.

-

Mount the powder sample on the XRD instrument.

-

Scan the sample over a defined 2θ range to obtain the diffraction pattern.

-

Analyze the peaks to determine the polymorphic form (e.g., β-polymorph) and crystallinity.[19]

-

-

DSC Protocol:

-

Accurately weigh a small amount of the lyophilized NLC sample into an aluminum pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

-

Record the heat flow to determine the melting point and enthalpy, which provides information on the crystallinity of the lipid matrix.[20]

-

c) Morphological Examination

-

Method: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.[16]

-

Procedure:

-

Prepare a diluted NLC dispersion.

-

Place a drop of the dispersion onto a sample stub and allow it to air-dry.

-

Coat the dried sample with a conductive material (e.g., gold) using a sputter coater.

-

Image the sample under the SEM to observe the nanoparticle morphology. Studies have shown cetyl palmitate-based NLCs to have a disc-like shape.[16]

-

Conclusion

Cetyl palmitate's well-defined physicochemical properties, including its waxy nature, lipophilicity, and stable crystalline structure, establish it as a critical excipient in modern pharmaceutical research. Its role in forming the matrix of SLNs and NLCs is pivotal for the development of effective, controlled-release drug delivery systems. The experimental protocols outlined in this guide provide a framework for the systematic formulation and characterization of these advanced therapeutic carriers, enabling researchers to harness the full potential of cetyl palmitate in their scientific endeavors.

References

- 1. CETYL PALMITATE - Ataman Kimya [atamanchemicals.com]

- 2. grokipedia.com [grokipedia.com]

- 3. atamankimya.com [atamankimya.com]

- 4. specialchem.com [specialchem.com]

- 5. HEXADECYL HEXADECANOATE (CETYL PALMITATE) - Ataman Kimya [atamanchemicals.com]

- 6. chembk.com [chembk.com]

- 7. Cetyl palmitate - Wikipedia [en.wikipedia.org]

- 8. Cetyl Palmitate | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cetyl Palmitate API | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. avenalab.com [avenalab.com]

- 11. parchem.com [parchem.com]

- 12. CETYL PALMITATE CAS 540-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. Page loading... [guidechem.com]

- 14. uspbpep.com [uspbpep.com]

- 15. ulprospector.com [ulprospector.com]

- 16. Cetyl palmitate-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Cetyl palmitate synthesis and purification methods for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Cetyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Cetyl palmitate, the ester derived from cetyl alcohol and palmitic acid, is a key ingredient in numerous pharmaceutical and cosmetic formulations, valued for its emollient, thickening, and stabilizing properties.[1][2][3] In a drug development context, it is utilized in the formation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for topical drug delivery.[4][5] The synthesis and subsequent purification of high-purity cetyl palmitate are critical steps to ensure the quality, safety, and efficacy of the final product. This guide provides a detailed overview of common laboratory-scale synthesis and purification methods, complete with experimental protocols and comparative data.

Synthesis of Cetyl Palmitate

The primary method for synthesizing cetyl palmitate is the esterification of cetyl alcohol with palmitic acid.[3] This can be achieved through several catalytic approaches, each with distinct advantages regarding yield, reaction conditions, and environmental impact.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for various laboratory synthesis methods for cetyl palmitate, allowing for easy comparison of key parameters.

| Synthesis Method | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time | Yield (%) | Reference |

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Room Temp. → Reflux | Not Specified | 24 hours | 98% | [6] |

| Fischer Esterification | Phosphoric Acid (H₃PO₄) | 95°C → Reflux | Approx. 1:1 | 8 hours | 63-71% (as cetyl myristate) | [7] |

| Solid Acid Catalysis | WO₃–ZrO₂ | 162°C | 1:1 | Not Specified | 98.4% | [8][9] |

| Enzymatic Synthesis | Lipozyme RM IM | 70°C | 1:1 | Not Specified | ~100% | [1] |

| Enzymatic Synthesis | Novozym® 435 | 80°C | Not Specified | Not Specified | >98% | [10] |

| Catalyst-Free Thermal | None | 350°C | 1:0.8 to 1:1.2 | 25-35 minutes | Not Specified (Optimal) | [11] |

Experimental Protocols for Synthesis

This protocol is a classic acid-catalyzed method for producing esters.[12][13] It is effective and high-yielding but requires careful handling of corrosive acid and subsequent neutralization steps.

Materials:

-

Palmitic acid

-

Cetyl alcohol

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of palmitic acid and cetyl alcohol.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 equivalents) to the mixture while stirring.[6]

-

Assemble a reflux condenser on the flask and heat the mixture to a gentle reflux using a heating mantle.[13]

-

Maintain the reflux with continuous stirring for up to 24 hours to ensure the reaction goes to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[14]

-

Dry the separated organic layer over anhydrous Na₂SO₄.[6]

-

Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield crude cetyl palmitate.

Caption: Fischer esterification reaction pathway for cetyl palmitate synthesis.

This method utilizes a lipase (B570770) catalyst, offering a greener alternative that proceeds under milder conditions and avoids harsh acids and organic solvents.[1][10]

Materials:

-

Palmitic acid

-

Cetyl alcohol

-

Immobilized Lipase (e.g., Lipozyme RM IM or Novozym® 435)

-

Reaction vessel with temperature control and mechanical stirring

Procedure:

-

Melt equimolar amounts of palmitic acid and cetyl alcohol in a reaction vessel by heating to 70-80°C.[1][10]

-

Add the lipase catalyst to the molten mixture. The optimal amount is typically 1-3% by weight of the total substrates.[1][10]

-

Stir the mixture at a consistent speed (e.g., 480 rpm) to ensure adequate mixing of the reactants and catalyst.[1]

-

Maintain the reaction temperature (e.g., 70°C) for the required duration. The reaction can be monitored for completion by measuring the decrease in acid value.

-

Upon completion, the enzyme catalyst can be recovered by filtration of the hot reaction mixture.

-

The resulting molten product is crude cetyl palmitate, which will solidify upon cooling. The high selectivity of the enzyme often results in a high-purity crude product requiring minimal purification.

Purification of Cetyl Palmitate

The most common and effective method for purifying crude cetyl palmitate on a laboratory scale is recrystallization.[7][15] This technique leverages the differences in solubility between the desired compound and impurities at varying temperatures.[16]

Data Presentation: Purification Techniques

| Technique | Typical Solvents | Key Steps | Purpose | Reference |

| Recrystallization | Xylene, Ethanol, Ethyl Acetate, Acetone | Dissolution in hot solvent, slow cooling, filtration | Removes unreacted starting materials and side products | [7][15][17] |

| Solvent Extraction | Dichloromethane (CH₂Cl₂) | Liquid-liquid extraction post-reaction | Separates ester from aqueous phase and water-soluble impurities | [6] |

| Aqueous Wash | NaHCO₃ (aq), Water | Washing of the organic phase | Neutralizes and removes residual acid catalyst | [14] |

Experimental Protocol for Purification

This protocol provides a general procedure for purifying crude cetyl palmitate obtained from synthesis.

Materials:

-

Crude cetyl palmitate

-

Recrystallization solvent (e.g., ethanol, xylene, or hot acetone)[2][7]

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Buchner funnel and filter flask (for vacuum filtration)

-

Filter paper

Procedure:

-

Dissolution: Place the crude cetyl palmitate in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently with stirring until the solid is completely dissolved.[15][17]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.[15]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[17]

-

Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified cetyl palmitate.[15]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15][16]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surface.[15][17]

-

Drying: Transfer the pure crystals to a watch glass and dry them, preferably in a vacuum oven at a temperature below the melting point (55-56°C), until a constant weight is achieved.[6][15]

Caption: A typical laboratory workflow for the purification of cetyl palmitate by recrystallization.

References

- 1. researchgate.net [researchgate.net]

- 2. CETYL PALMITATE - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. Cetyl palmitate-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cetyl palmitate - Cetyl palmitate studies [tiiips.com]

- 6. CETYL PALMITATE | 540-10-3 [chemicalbook.com]

- 7. NZ332959A - Preparation of cetyl myristate and cetyl palmitate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN108976120B - A kind of hexadecyl hexadecanoate and preparation method thereof - Google Patents [patents.google.com]

- 12. cerritos.edu [cerritos.edu]

- 13. odp.library.tamu.edu [odp.library.tamu.edu]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sourcing and Extraction of Cetyl Palmitate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary natural sources of cetyl palmitate and provides comprehensive methodologies for its extraction and purification for scientific study. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to obtain high-purity cetyl palmitate from natural origins for use in laboratory and developmental applications.

Principal Natural Sources of Cetyl Palmitate

Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is found in various natural sources. Historically, the primary source was spermaceti, a waxy substance found in the head cavity of the sperm whale (Physeter macrocephalus). However, due to the moratorium on whaling, this source is no longer ethically viable or legally available. Current research and commercial sourcing focus on sustainable alternatives, primarily stony corals and various plant waxes.

| Natural Source | Common Genera/Species | Typical Cetyl Palmitate Content | Notes |

| Stony Corals | Acropora, Pocillopora, Montipora | Varies by species; can be a significant component of the total lipid content.[1][2][3] | Extraction is feasible for laboratory-scale quantities. The lipid composition of corals can be complex.[4] |

| Plant Waxes | Copernicia prunifera (Carnauba Palm) | A component of the complex wax ester mixture. | Carnauba wax is a readily available commercial product.[5] |

| Palm Oil | Elaeis guineensis | Palmitic acid, a precursor, is abundant (approx. 50% of fatty acids).[6] | Cetyl palmitate is not directly extracted but synthesized from palmitic acid derived from the oil. |

Extraction and Purification Methodologies

The extraction and purification of cetyl palmitate require multi-step processes tailored to the specific natural source. The general workflow involves initial extraction of the lipid or wax fraction, followed by purification to isolate the cetyl palmitate.

From Stony Corals

Extraction of cetyl palmitate from stony corals involves the initial extraction of the total lipid content from the coral tissue and skeleton, followed by fractionation to isolate the wax ester components.

Experimental Protocol: Lipid Extraction from Coral Tissue

This protocol is adapted from established methods for coral lipid analysis.[4][7]

-

Sample Preparation:

-

Flash-freeze coral fragments in liquid nitrogen immediately after collection to halt enzymatic activity.

-

Lyophilize (freeze-dry) the samples to remove all water.

-

Grind the dried coral into a fine powder using a mortar and pestle or a cryogenic mill.

-

-

Lipid Extraction (Modified Folch Method): [1][2]

-

To the powdered coral sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. Use a solvent volume that is approximately 20 times the sample weight.

-

Agitate the mixture vigorously for at least 20 minutes at room temperature.

-

Centrifuge the mixture to pellet the solid coral material.

-

Carefully transfer the supernatant (lipid extract) to a clean glass tube.

-

Repeat the extraction process on the pellet at least two more times to ensure complete lipid recovery.

-

Combine the supernatants from all extractions.

-

-

Phase Separation:

-

To the combined extract, add 0.9% aqueous NaCl solution equal to one-quarter of the total extract volume to induce phase separation.

-

Vortex the mixture and centrifuge at a low speed to separate the layers.

-

The lower, chloroform phase contains the total lipids. Carefully collect this lower phase.

-

From Carnauba Wax

Carnauba wax is a complex mixture of compounds, from which cetyl palmitate can be isolated through solvent extraction and fractionation.

Experimental Protocol: Solvent Extraction of Carnauba Wax [8][9][10]

-

Dissolution:

-

Dissolve raw carnauba wax powder or flakes in a suitable hot solvent. Non-polar solvents such as hexane (B92381) or petroleum ether are effective.[11] A ratio of 1 part wax to at least 4 parts solvent (w/v) is a good starting point. Heat the mixture gently to facilitate dissolution.

-

-

Initial Filtration:

-

While hot, filter the solution through a fine filter paper to remove insoluble impurities.

-

-

Fractionation (Optional):

-

The filtered solution contains a mixture of wax esters and other components. For a crude extract, proceed to solvent removal. For higher purity, fractionation via column chromatography is recommended (see Section 2.4).

-

-

Solvent Removal:

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude wax extract.

-

From Palm Oil (via Saponification and Esterification)

Cetyl palmitate is not directly present in palm oil but can be synthesized in a two-step process by first isolating its precursor, palmitic acid.

Experimental Protocol: Saponification and Esterification

-

Saponification of Palm Oil: [6][12]

-

In a round-bottom flask, combine palm oil with a 2M solution of potassium hydroxide (B78521) (KOH) in methanol.

-

Reflux the mixture with stirring for at least one hour to hydrolyze the triglycerides into glycerol (B35011) and fatty acid salts (soaps).

-

After cooling, acidify the mixture with a strong acid (e.g., 6M HCl) to protonate the fatty acid salts, forming free fatty acids.

-

Extract the free fatty acids into a non-polar solvent like hexane. Wash the organic layer with water to remove impurities and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a mixture of fatty acids, of which palmitic acid is a major component.

-

-

Esterification to Cetyl Palmitate:

-

Combine the extracted fatty acid mixture with an equimolar amount of cetyl alcohol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and purify the crude cetyl palmitate using recrystallization or column chromatography.

-

Purification of Crude Cetyl Palmitate

The crude extracts obtained from the methods above will contain a mixture of compounds. High-purity cetyl palmitate for scientific study can be achieved through recrystallization and/or column chromatography.

Experimental Protocol: Recrystallization [13][14][15]

-

Solvent Selection: Choose a solvent in which cetyl palmitate is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, acetone, or mixtures such as hexane/ethyl acetate (B1210297) are common choices.[16]

-

Dissolution: Dissolve the crude cetyl palmitate in a minimal amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Slow cooling is crucial for the formation of pure, large crystals.[13]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography [11][17]

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the eluting solvent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A gradient of hexane and ethyl acetate is commonly used for separating wax esters.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure cetyl palmitate.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Extraction and Purification of Cetyl Palmitate

References

- 1. repository.seafdec.org [repository.seafdec.org]

- 2. Special procedures | Cyberlipid [cyberlipid.gerli.com]

- 3. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]

- 4. Extraction of Total Soluble Lipid from Ground Coral Samples [protocols.io]

- 5. vliz.be [vliz.be]

- 6. m.youtube.com [m.youtube.com]

- 7. Total lipid content analysis for coral samples [protocols.io]

- 8. WO1995016013A1 - A process for the processing and production of carnauba wax - Google Patents [patents.google.com]

- 9. US2275661A - Wax extraction - Google Patents [patents.google.com]

- 10. US1842002A - Method of refining carnauba wax and similar vegetable waxes - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Tips & Tricks [chem.rochester.edu]

- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

An In-Depth Technical Guide to the Chemical Structure and Spectral Analysis of Cetyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectral analysis of cetyl palmitate. It is designed to serve as a detailed resource for professionals in research, scientific analysis, and drug development who work with this long-chain ester. The guide covers its structural characteristics and provides a thorough examination of its spectral properties through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data presented in a clear, tabular format are included to facilitate practical application and comparative analysis.

Chemical Structure of Cetyl Palmitate

Cetyl palmitate, with the IUPAC name hexadecyl hexadecanoate, is the ester formed from the reaction of cetyl alcohol (1-hexadecanol) and palmitic acid (hexadecanoic acid).[1] It is a white, waxy solid at room temperature.[2]

Molecular Formula: C₃₂H₆₄O₂[1]

Molar Mass: 480.85 g/mol

CAS Number: 540-10-3[1]

Chemical Structure:

Caption: 2D Chemical Structure of Cetyl Palmitate.

Spectral Analysis

This section details the expected spectral data for cetyl palmitate from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cetyl palmitate is characterized by signals corresponding to the protons in the long alkyl chains and those near the ester functional group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ - (from cetyl alcohol moiety) |

| ~2.28 | Triplet | 2H | -CH₂ -C=O (from palmitic acid moiety) |

| ~1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |

| ~1.25 | Broad Singlet | ~52H | -(CH₂ )n- (methylene protons of both chains) |

| ~0.88 | Triplet | 6H | -CH₃ (terminal methyl groups of both chains) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-C H₂- (from cetyl alcohol moiety) |

| ~34.4 | -C H₂-C=O (from palmitic acid moiety) |

| ~31.9 | -C H₂-CH₂- (in both chains) |

| ~29.7 | -(C H₂)n- (bulk methylene (B1212753) carbons) |

| ~29.5 | -C H₂- |

| ~29.3 | -C H₂- |

| ~29.1 | -C H₂- |

| ~28.7 | -O-CH₂-C H₂- |

| ~25.9 | -C H₂-CH₂-C=O |

| ~25.0 | -C H₂- |

| ~22.7 | -C H₂-CH₃ (in both chains) |

| ~14.1 | -C H₃ (terminal methyl carbons) |

Infrared (IR) Spectroscopy

The IR spectrum of cetyl palmitate is dominated by absorptions from the ester functional group and the long hydrocarbon chains.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2917 | Strong | C-H asymmetric stretching (CH₂) |

| ~2849 | Strong | C-H symmetric stretching (CH₂) |

| ~1736 | Strong | C=O stretching (Ester) |

| ~1472 | Medium | C-H scissoring (CH₂) |

| ~1463 | Medium | C-H bending (CH₃) |

| ~1175 | Strong | C-O stretching (Ester) |

| ~721 | Medium | C-H rocking (-(CH₂)n-, n ≥ 4) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of cetyl palmitate results in fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 480 is often of low intensity or absent.

| m/z | Relative Intensity | Proposed Fragment |

| 480 | Low | [C₃₂H₆₄O₂]⁺ (Molecular Ion) |

| 257 | High | [CH₃(CH₂)₁₄CO]⁺ (Acylium ion from palmitic acid) |

| 239 | Medium | [CH₃(CH₂)₁₄]⁺ (Loss of CO from the acylium ion) |

| 224 | Medium | [CH₃(CH₂)₁₅]⁺ (Cetyl fragment) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the spectral analysis of cetyl palmitate are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of cetyl palmitate for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay (D1): 1-5 seconds

-

Spectral Width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width: 0-200 ppm

-

Reference: CDCl₃ at 77.16 ppm

FTIR Spectroscopy

Sample Preparation (Melted Film Method):

-

Place a small amount of solid cetyl palmitate onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Gently heat the plate on a hot plate until the cetyl palmitate melts (melting point: ~50 °C).

-

Place a second salt plate on top of the molten sample and press gently to form a thin, uniform film.

-

Allow the film to cool and solidify before analysis.

FTIR Spectroscopy Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance or Absorbance

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of cetyl palmitate in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

-

Gas Chromatograph:

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 280-300 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 320 °C and hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Visualization of Analytical Workflow

The logical flow for the complete spectral analysis of cetyl palmitate is illustrated below.

Caption: Workflow for the Spectral Analysis of Cetyl Palmitate.

References

Navigating the Solubility Landscape of Cetyl Palmitate: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cetyl palmitate in various organic solvents, a critical parameter for the design and development of pharmaceutical and cosmetic formulations. While extensive quantitative data in public literature is limited, this document consolidates available qualitative and semi-quantitative information, outlines detailed experimental protocols for precise solubility determination, and presents a typical workflow for the preparation of cetyl palmitate-based drug delivery systems.

Understanding the Solubility Profile of Cetyl Palmitate

Cetyl palmitate (hexadecyl hexadecanoate) is a long-chain ester, rendering it a white, waxy solid at room temperature. Its molecular structure, characterized by a long, nonpolar hydrocarbon chain, dictates its solubility behavior, which is primarily governed by the "like dissolves like" principle. Consequently, cetyl palmitate exhibits poor solubility in polar solvents like water and is more readily soluble in nonpolar organic solvents. The solubility is also significantly influenced by temperature, with a marked increase in solubility at elevated temperatures.

Qualitative and Semi-Quantitative Solubility Data

The following tables summarize the available qualitative and semi-quantitative solubility data for cetyl palmitate in a range of organic solvents. This information serves as a foundational guide for solvent selection in experimental design. For precise formulation work, it is highly recommended to determine the solubility experimentally under the specific conditions of your application.

Table 1: Qualitative Solubility of Cetyl Palmitate in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Polar Protic | Water | Practically Insoluble | [1] |

| Anhydrous Ethanol | Practically Insoluble (cold), Soluble (boiling) | [1] | |

| Polar Aprotic | Acetone | Soluble (hot) | |

| Nonpolar | Methylene Chloride | Soluble | [1] |

| Chloroform | Soluble | ||

| Hexane | More soluble | ||

| Light Petroleum | Slightly Soluble | [1] | |

| Ether | Soluble | ||

| Oils | Mineral Oil, Corn Oil, Castor Oil | Soluble |

Experimental Protocol for Determining Cetyl Palmitate Solubility

To obtain precise and reliable solubility data for cetyl palmitate in a specific organic solvent, the following detailed experimental protocol, based on the saturation shake-flask method, is recommended. This method is robust and widely accepted for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment

-

Cetyl palmitate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)

-

Centrifuge (optional, for phase separation)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a validated gravimetric method)

Step-by-Step Procedure

-

Preparation of the System:

-

Add an excess amount of cetyl palmitate to a glass flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the experiment is necessary.

-

Accurately add a known volume or mass of the selected organic solvent to the flask.

-

-

Equilibration:

-

Securely stopper the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the flasks at a constant speed to facilitate the dissolution process. The agitation should be sufficient to keep the solid suspended without creating excessive turbulence.

-

Allow the system to equilibrate for a sufficient period. For waxy solids like cetyl palmitate, an equilibration time of 24 to 72 hours is recommended to ensure that thermodynamic equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled bath for a period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter of an appropriate pore size into a clean vial. This step is critical to remove any undissolved microparticles. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute.

-

Alternatively, the flasks can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases before sampling the supernatant.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of cetyl palmitate in the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).

-

If using a gravimetric method, a known volume of the filtered saturated solution is transferred to a pre-weighed container, the solvent is evaporated under controlled conditions, and the container is re-weighed to determine the mass of the dissolved cetyl palmitate.

-

-

Calculation:

-

Calculate the solubility of cetyl palmitate in the solvent, typically expressed in g/100 mL, mg/mL, or mol/L, taking into account any dilution factors.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Application in Drug Development: A Workflow for Solid Lipid Nanoparticle (SLN) Preparation

Cetyl palmitate is a widely used lipid excipient in the development of novel drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate lipophilic drugs, enhancing their stability and bioavailability. The following diagram illustrates a typical experimental workflow for the preparation of drug-loaded SLNs using cetyl palmitate.

References

Thermal properties of cetyl palmitate including melting point and enthalpy.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its waxy nature imparts desirable textural properties, such as viscosity and consistency, to a variety of formulations, including creams, lotions, and ointments. In the context of advanced drug delivery systems, cetyl palmitate is a key component in the formulation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), where it can encapsulate and control the release of active pharmaceutical ingredients. A thorough understanding of its thermal properties, specifically its melting point and enthalpy of fusion, is critical for formulation development, manufacturing process design, and ensuring the stability and performance of the final product. This technical guide provides an in-depth overview of these crucial thermal characteristics, supported by experimental methodologies.

Thermal Properties of Cetyl Palmitate

The thermal behavior of cetyl palmitate is characterized by its melting transition from a solid to a liquid state. This phase change is defined by two key parameters: the melting point and the enthalpy of fusion.

Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a crystalline solid like cetyl palmitate, this is typically observed as a distinct endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram. The reported melting point of cetyl palmitate can vary slightly depending on the purity of the sample and the experimental conditions under which it is measured.

Enthalpy of Fusion

The enthalpy of fusion, also known as the latent heat of fusion, is the amount of energy required to change one gram of a substance from the solid to the liquid state without any change in temperature. This value is a measure of the strength of the intermolecular forces within the crystal lattice of the material. A higher enthalpy of fusion indicates a more ordered and stable crystalline structure. For cetyl palmitate, this property is crucial for understanding the energy requirements for melting during formulation processing and for predicting the physical stability of lipid-based nanoparticles.

Quantitative Data Summary

The following table summarizes the key thermal properties of cetyl palmitate as reported in various sources.

| Thermal Property | Value | Unit |

| Melting Point (Peak) | 53.82 - 57 | °C |

| Melting Point (Range) | 43 - 56 | °C[1][2] |

| Enthalpy of Fusion (ΔH) | ~189.2 | J/g |

Note: The enthalpy of fusion for pure cetyl palmitate is not widely reported in the literature, with many studies focusing on its properties within formulations like solid lipid nanoparticles, where the enthalpy is typically lower due to interactions with other components and the presence of amorphous states. The value presented is a representative figure for the bulk material.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the most common and accurate technique for determining the melting point and enthalpy of fusion of materials like cetyl palmitate.

Principle

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity cetyl palmitate into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to evaporation.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.5 J/g).

-

-

Experimental Conditions:

-

Place the sealed sample pan in the sample cell of the DSC and an empty, sealed aluminum pan in the reference cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a reproducible and inert atmosphere.

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above its melting point (e.g., 80 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic event.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area of the melting peak. The software provided with the DSC instrument is typically used for this analysis.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermal properties of cetyl palmitate using DSC.

Caption: Experimental workflow for DSC analysis of cetyl palmitate.

Conclusion

The melting point and enthalpy of fusion of cetyl palmitate are fundamental thermal properties that dictate its behavior in various formulations. Accurate determination of these parameters through techniques like Differential Scanning Calorimetry is essential for robust product development and manufacturing. The data and methodologies presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile excipient. A clear understanding of these properties will facilitate the rational design of stable and effective pharmaceutical and cosmetic products.

References

A Technical Guide to the Crystalline Structure and Polymorphism of Pure Cetyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystalline structure and polymorphic behavior of pure cetyl palmitate. Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a widely used excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its polymorphism, are critical to the stability, bioavailability, and manufacturing of final products. Understanding and controlling the crystalline form of cetyl palmitate is therefore of paramount importance in drug development and material science.

Introduction to Polymorphism in Cetyl Palmitate

Cetyl palmitate is known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. These different forms, or polymorphs, possess distinct physical properties, including melting point, solubility, and stability. For cetyl palmitate, three primary polymorphic forms have been identified: α, β', and β. The transition between these forms is a critical factor in the material's behavior. The β-polymorph is recognized as the most thermodynamically stable crystalline structure.[1]

The polymorphic state of cetyl palmitate can be influenced by various factors during its preparation and storage, including the cooling rate from the melt, the solvent used for crystallization, and subsequent thermal treatments.[2]

Crystalline Structure and Polymorphic Forms

The different polymorphs of cetyl palmitate are characterized by their unique crystal lattices. While detailed crystallographic data for all forms is not extensively available in public literature, some key characteristics have been reported.

β-Polymorph: The most stable form, the β-polymorph of cetyl palmitate, has been identified as having an orthorhombic lattice structure.[3][4] X-ray diffraction patterns of the bulk material show sharp peaks, indicating a highly crystalline nature.[3] The structure is characterized by a lamellar arrangement where the molecules are tightly packed.[3][5]

Further crystallographic investigations of cetyl palmitate in solid lipid nanoparticles (SLNs) have shown a uniform crystal lattice with a preferred orientation in the 001-direction, which is indicative of a pronounced lamellar structure.[5] However, it has been noted that the crystal structure within these nanoparticles may represent a different modification from the commonly known monoclinic structure of some related lipids.[5]

Physicochemical Properties and Transitions

The different polymorphic forms of cetyl palmitate can be identified and characterized by their distinct thermal properties, which are typically analyzed using Differential Scanning Calorimetry (DSC).

| Property | Value | Analytical Method | Reference |

| Melting Point (β-form) | 53.82 °C | DSC | [1] |

| 56.3 °C | DSC | [4] | |

| ~57 °C | DSC | [2] | |

| Melting Enthalpy (β-form) | 246.10 J/g | DSC | [4] |

A high melting enthalpy is indicative of a highly organized and stable crystal lattice, as more energy is required to overcome the cohesive forces within the crystal.[6] The presence of multiple melting peaks in a DSC thermogram of a pure sample is a strong indicator of polymorphism, with the less stable forms melting at lower temperatures.

The relationship and transitions between the different polymorphs can be visualized as a logical progression from the least stable to the most stable form.

Experimental Protocols

The characterization and control of cetyl palmitate's polymorphism rely on precise experimental techniques. Below are detailed methodologies for the key analytical methods.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal transitions of cetyl palmitate polymorphs.

Objective: To determine the melting points and enthalpies of fusion of different polymorphic forms and to observe polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the pure cetyl palmitate sample into an aluminum DSC pan.

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its final melting point (e.g., 80 °C) at a controlled rate (e.g., 10 °C/min). This scan provides information on the initial polymorphic state of the sample.

-

Cooling Scan: Cool the sample from the molten state back to a low temperature (e.g., 0 °C) at a specific, controlled rate. Different cooling rates can be used to induce the formation of different polymorphs.

-

Second Heating Scan: Reheat the sample from the low temperature back to above its melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the polymorphic forms that crystallized during the controlled cooling step and any transitions that occur upon heating.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (area under the peak) for each endothermic (melting) and exothermic (crystallization or solid-solid transition) event.

The following workflow illustrates the DSC analysis process for studying polymorphism.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the different polymorphs.

Objective: To identify the polymorphic form(s) present in a sample and to determine the crystal lattice parameters.

Methodology:

-

Sample Preparation: Prepare a flat powder sample of pure cetyl palmitate by gently pressing it into a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Measurement Parameters:

-

Voltage and Current: Set the X-ray tube to operate at appropriate settings (e.g., 40 kV and 40 mA).

-

Scan Range: Scan the sample over a 2θ range of 2° to 40°.

-

Scan Speed: Use a continuous scan mode with a specific step size (e.g., 0.02°) and a set time per step (e.g., 1 second).

-

-

Data Analysis:

-

Identify the diffraction peaks and their corresponding 2θ values.

-

Compare the obtained diffraction pattern with known patterns for different polymorphs if available in databases.

-

Use the diffraction data to calculate the d-spacings using Bragg's Law.

-

For a detailed structural analysis, perform indexing of the diffraction peaks to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Preparation of Specific Polymorphs

Controlling the crystallization conditions is key to obtaining specific polymorphic forms of cetyl palmitate.

Preparation of the Metastable α-Form:

-

Method: Rapidly cool the molten cetyl palmitate.

-

Protocol:

-

Heat pure cetyl palmitate to approximately 20 °C above its melting point to ensure complete melting.

-

Rapidly quench the melt by pouring it onto a cold surface (e.g., a metal plate cooled with ice water) or by rapidly cooling it in a DSC at a high cooling rate (e.g., >20 °C/min).

-

The resulting solid is likely to be rich in the α-polymorph. This form is metastable and should be analyzed promptly.

-

Preparation of the Stable β-Form:

-

Method: Slow crystallization from the melt or from a solvent, followed by annealing.

-

Protocol from Melt:

-

Melt the pure cetyl palmitate as described above.

-

Cool the melt slowly and at a controlled rate (e.g., <2 °C/min) to room temperature.

-

Anneal the solidified sample by holding it at a temperature slightly below its melting point for an extended period (e.g., several hours to days) to ensure complete conversion to the stable β-form.

-

-

Protocol from Solvent:

-

Dissolve cetyl palmitate in a suitable solvent (e.g., ethanol, acetone) at an elevated temperature to create a saturated solution.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Collect the precipitated crystals by filtration and dry them under vacuum.

-

The general workflow for preparing different polymorphs is outlined below.

Conclusion

The polymorphic behavior of pure cetyl palmitate is a critical consideration for its application in various industries, particularly in pharmaceuticals. The existence of at least three polymorphic forms (α, β', and β), with the β form being the most stable, necessitates careful control over manufacturing and storage conditions. This guide has provided an overview of the crystalline structures, physicochemical properties, and experimental protocols for the analysis and preparation of cetyl palmitate polymorphs. Further research is warranted to fully elucidate the crystallographic details of the metastable α and β' forms and to precisely map the kinetics of the polymorphic transitions. Such knowledge will enable a more robust design and development of products containing this important lipid excipient.

References

- 1. lifestancewax.com [lifestancewax.com]

- 2. sexysmoothwax.com [sexysmoothwax.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cetyl Palmitate as a Lipid Excipient: An In-depth Technical Guide for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetyl Palmitate

Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a waxy solid at room temperature with a long history of use in cosmetic and pharmaceutical formulations.[1][2] As a pharmaceutical excipient, it is highly valued for its biocompatibility, biodegradability, and ability to form stable lipid-based drug delivery systems.[3] Its primary applications in pharmaceutical research are as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are designed to improve the delivery and bioavailability of therapeutic agents.[3][4] Cetyl palmitate's functions in these formulations include acting as a stabilizer, a thickening agent, and a coating agent, contributing to the controlled release of active pharmaceutical ingredients (APIs).[5]

Physicochemical Properties of Cetyl Palmitate

A thorough understanding of the physicochemical properties of cetyl palmitate is essential for its effective utilization in pharmaceutical formulations. These properties influence the manufacturing process, stability, and in vivo performance of the final drug product.

| Property | Value | References |

| Chemical Name | Hexadecyl hexadecanoate | [1] |

| CAS Number | 540-10-3 | [1] |

| Molecular Formula | C₃₂H₆₄O₂ | [2] |

| Molecular Weight | 480.85 g/mol | [2] |

| Appearance | White, waxy solid/flakes | [6] |

| Melting Point | 44 - 56 °C | [1][2] |

| Solubility | Insoluble in water; soluble in oils, hot acetone, and most organic solvents. | [1][2] |

| HLB Value | Approximately 10 | [1][7] |

Applications in Pharmaceutical Formulations: SLNs and NLCs

Cetyl palmitate is a key component in the fabrication of two major types of lipid-based nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to encapsulate drugs, particularly lipophilic ones, to enhance their solubility, stability, and bioavailability.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from a solid lipid matrix. The crystalline nature of the solid lipid can sometimes lead to drug expulsion during storage as the lipid recrystallizes into a more ordered state.[8]

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles developed to overcome the limitations of SLNs. They are composed of a blend of solid and liquid lipids, creating a less ordered, imperfect lipid matrix. This structure provides more space for drug molecules, leading to higher drug loading capacity and reduced drug expulsion during storage.[8][9]

Below is a diagram illustrating the structural differences between SLNs and NLCs.

References

- 1. avenalab.com [avenalab.com]

- 2. CETYL PALMITATE CAS#: 540-10-3 [m.chemicalbook.com]

- 3. Cetyl palmitate - Pharma Excipients [pharmaexcipients.com]

- 4. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uspbpep.com [uspbpep.com]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Toxicological Profile of Cetyl Palmitate for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a ubiquitous ingredient in cosmetic, personal care, and pharmaceutical formulations, valued for its emollient, thickening, and stabilizing properties.[1][2][3][4] This technical guide provides an in-depth review of the biocompatibility and toxicological profile of cetyl palmitate, with a specific focus on in vitro methodologies relevant to safety assessment. The available data from extensive reviews, such as the Cosmetic Ingredient Review (CIR), indicates that cetyl palmitate is safe for its intended use in cosmetic products, exhibiting a low toxicological risk.[5][6] It is generally considered non-irritating, non-sensitizing, and biocompatible.[1] This guide synthesizes the available quantitative data, details relevant experimental protocols for in vitro toxicological assessment, and visualizes key biological pathways and experimental workflows to support researchers in the safety evaluation of formulations containing this ingredient.

Biocompatibility Profile

Cetyl palmitate is widely regarded as a biocompatible material, particularly for topical applications. Its primary functions in formulations are as a skin-conditioning agent and emollient.[2][3] Upon application, it forms a protective, hydrophobic layer on the skin. This film reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration and smoothness.[1] Its chemical stability and low reactivity contribute to its excellent compatibility with both the skin and other formulation ingredients.[1] It is considered non-toxic and suitable for use in sensitive skin and hypoallergenic products.[1]

In Vitro Toxicological Profile

The toxicological assessment of cosmetic ingredients has shifted significantly towards non-animal, in vitro methods. The following sections summarize the available data for cetyl palmitate across key toxicological endpoints.

Cytotoxicity

In vitro cytotoxicity assays are foundational in determining the potential for a substance to cause cell damage or death. The CIR Expert Panel has concluded that cetyl palmitate is safe as a cosmetic ingredient, with acute oral LD50 studies in rats suggesting a value greater than 14.4 g/kg, indicating very low acute toxicity. While specific in vitro cytotoxicity data (e.g., IC50 values) for cetyl palmitate on various cell lines is not extensively published in the reviewed literature, its long history of safe use and the low toxicity of its constituent parts (cetyl alcohol and palmitic acid) support its low cytotoxicity potential. Formulations containing up to 2.7% cetyl palmitate were found to be minimally irritating.[5]

It is important to distinguish cetyl palmitate from its component, free palmitic acid. High concentrations of free palmitic acid have been shown in vitro to induce cytotoxicity and apoptosis in various cell types, including retinal pigment epithelial cells and human umbilical vein endothelial cells (HUVECs), often through mechanisms involving endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation.[7][8][9][10][11] However, as an ester, cetyl palmitate has different physicochemical properties and bioavailability, and is not expected to exert the same cellular effects as high concentrations of the free fatty acid.

Table 1: Summary of In Vitro Cytotoxicity Data for Palmitic Acid (PA)

| Cell Line | Concentration of PA | Exposure Time | Observed Effect | Reference |

|---|---|---|---|---|

| ARPE-19 | 200 µM | 48 h | Decreased metabolic activity and viability; induced apoptosis | [8] |

| HUVECs | Dose-dependent | Time-dependent | Decreased cell growth; induced apoptosis | [11] |

| Human Leukemic Cells | 12.5 - 50 µg/mL | Not specified | Selective cytotoxicity; induced apoptosis in MOLT-4 cells | [9] |

| HepG2 | 0.4 mM | 24 h | Decreased cell viability |[12] |

Note: This data pertains to the free fatty acid, palmitic acid, not the ester cetyl palmitate. It is provided for context on one of the compound's constituents.

Skin Irritation & Sensitization

In vitro models using reconstructed human epidermis (RhE) are now the standard for assessing skin irritation potential, replacing traditional animal testing. Historical animal data for cetyl palmitate shows it to be non-irritating. Four separate studies using the Draize primary skin irritation technique on rabbits resulted in Primary Irritation Index (PII) scores as low as 0.38 (on a scale up to 8), with no irritation observed at 72 hours in some cases.[6] Furthermore, formulations containing 2.7% cetyl palmitate showed no signs of sensitization or phototoxicity in human tests.[5]

Table 2: Summary of Skin Irritation & Sensitization Data

| Test Type | Species/Model | Concentration | Result | Reference |

|---|---|---|---|---|

| Primary Skin Irritation | Rabbit | 57% w/w dispersion | PII Score: 0.38 (Minimally irritating) | [6] |

| Human Skin Test | Human | 2.7% (in formulation) | Minimally irritating, no sensitization |[5] |

Ocular Irritation

Alternative in vitro methods are used to evaluate the potential for eye irritation. Draize rabbit eye irritation tests on cetyl palmitate resulted in either no or only very slight ocular irritation. Modern, non-animal assays like the Bovine Corneal Opacity and Permeability (BCOP) test and the Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) are employed to predict ocular irritation potential by measuring damage to corneal tissue or the vascularized membrane of a chicken egg, respectively.[13][14][15]

Table 3: Summary of Ocular Irritation Data

| Test Type | Species/Model | Concentration | Result | Reference |

|---|

| Draize Eye Irritation | Rabbit | Not specified | No to very slight irritation | |

Genotoxicity & Mutagenicity

A standard battery of in vitro tests is typically required to assess the genotoxic potential of a cosmetic ingredient.[16] This includes a bacterial reverse mutation test (Ames test), an in vitro mammalian cell gene mutation test, and an in vitro micronucleus test to detect various types of genetic damage.[16][17] The reviewed literature, including comprehensive safety assessments by the CIR, did not present specific genotoxicity data for cetyl palmitate.[6][18] This represents a data gap in the publicly available literature. However, given its simple structure, metabolic pathway (hydrolysis to cetyl alcohol and palmitic acid, both of which are endogenous or readily metabolized), and long history of safe use, it is not expected to be genotoxic.

Table 4: Standard In Vitro Genotoxicity Testing Battery

| Endpoint | Assay | Purpose |

|---|---|---|

| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Detects point mutations (base-pair substitutions and frameshifts). |